3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
Description
This compound belongs to the imidazo-thiazinium bromide class, characterized by a bicyclic core structure combining imidazole and thiazine rings. Key structural features include:
- 2,5-Dimethylphenyl group: Sterically bulky substituent that may influence molecular packing and solubility .
- Hydroxy group at position 3: Likely contributes to hydrogen bonding and modulates reactivity .
- Bromide counterion: Stabilizes the cationic imidazo-thiazinium core, improving crystallinity .
Synthetic routes typically involve condensation of substituted thiosemicarbazides with brominated ketones, followed by cyclization and purification via recrystallization .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N2O3S.BrH/c1-15-6-7-16(2)18(12-15)23-14-22(25,24-10-5-11-28-21(23)24)17-8-9-19(26-3)20(13-17)27-4;/h6-9,12-13,25H,5,10-11,14H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTFUOWLVBPMBJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC([N+]3=C2SCCC3)(C4=CC(=C(C=C4)OC)OC)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide , with CAS Number 1101751-13-6, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 461.4 g/mol. The structure features a complex imidazo-thiazine framework that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H29BrN2O3 |
| Molecular Weight | 461.4 g/mol |
| CAS Number | 1101751-13-6 |
Biological Activity Overview
Research indicates that compounds with imidazo-thiazine structures often exhibit significant antitumor , antiviral , and anti-inflammatory activities. The specific biological activities of this compound are summarized as follows:
Antitumor Activity
Studies have shown that related thiazole and imidazole derivatives possess notable cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Compounds similar in structure have demonstrated IC50 values ranging from 1.61 µg/mL to over 1000 µg/mL against different cancer cell lines .
- Mechanism of Action : The presence of electron-donating groups (like methoxy) on the phenyl rings enhances cytotoxicity by improving interactions with target proteins involved in cell proliferation .
Antiviral Activity
Compounds containing imidazole and thiazole moieties have been explored for their antiviral properties:
- Inhibition of Viral Replication : Similar compounds have shown efficacy in inhibiting viral replication at low micromolar concentrations .
- Targeting Specific Viruses : The structure suggests potential activity against viruses by disrupting viral protein functions or inhibiting reverse transcriptase .
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory effects:
- Cytokine Modulation : Research on related compounds indicates potential for modulating cytokine production, which is crucial in inflammatory responses .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antitumor Studies :
- Antiviral Efficacy :
- Mechanistic Insights :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous imidazo-thiazinium bromides, highlighting structural variations and their implications:
Key Observations:
Substituent Effects on Bioactivity :
- Methoxy and ethoxy groups (e.g., in the target compound and compound) enhance electron density, favoring interactions with aromatic residues in enzymes .
- Fluorinated analogs () show improved pharmacokinetic profiles due to reduced oxidative metabolism .
Steric and Solubility Considerations :
- Bulky substituents like 2,5-dimethylphenyl (target compound) reduce aqueous solubility but improve binding specificity in hydrophobic pockets .
- Benzodioxinyl derivatives () exhibit balanced lipophilicity and solubility, making them suitable for oral formulations .
Synthetic Yields: Bromide counterions universally improve crystallinity, with yields exceeding 80% in most cases . Ethanol is the preferred recrystallization solvent for imidazo-thiazinium bromides due to low impurity retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
